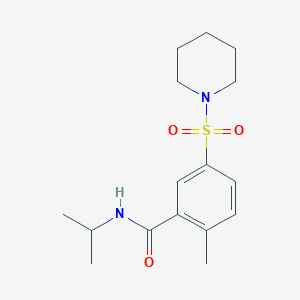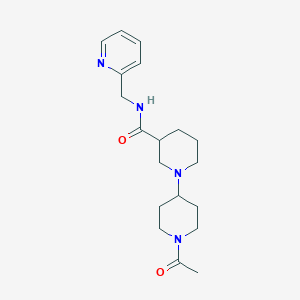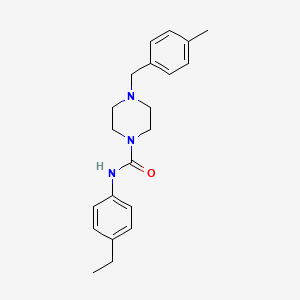![molecular formula C14H19F2N3O B5319519 N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5319519.png)
N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as DFP-10825, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 has been shown to selectively inhibit the activity of a specific protein, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
DFP-10825 selectively inhibits the activity of a specific protein by binding to a specific site on the protein. This binding prevents the protein from carrying out its normal function, leading to the inhibition of disease progression. The exact mechanism of action of DFP-10825 is still being studied, but it is believed to involve the disruption of protein-protein interactions that are necessary for disease progression.
Biochemical and Physiological Effects
DFP-10825 has been shown to have a number of biochemical and physiological effects. In cancer cells, DFP-10825 inhibits cell growth and induces apoptosis, or programmed cell death. In animal models of inflammatory disorders, DFP-10825 reduces inflammation and improves disease symptoms. Additionally, DFP-10825 has been shown to have minimal toxicity in animal studies, suggesting its potential safety for use in humans.
Vorteile Und Einschränkungen Für Laborexperimente
DFP-10825 has a number of advantages for use in lab experiments. Its high purity and yield make it suitable for use in a variety of assays and experiments. Additionally, its selective inhibition of a specific protein makes it a useful tool for studying the role of this protein in disease progression. However, DFP-10825 is still in the early stages of development, and its potential limitations for use in lab experiments are still being studied.
Zukünftige Richtungen
There are a number of future directions for the study of DFP-10825. One area of focus is the development of more potent and selective inhibitors of the target protein. Additionally, the potential therapeutic applications of DFP-10825 in other diseases are still being explored. Finally, the safety and efficacy of DFP-10825 in human clinical trials are still being studied, with the hope that it may one day be used as a treatment for cancer and inflammatory disorders.
Synthesemethoden
The synthesis of DFP-10825 involves a multi-step process that begins with the reaction of 2,4-difluoroaniline and 1-bromo-2-chloroethane to produce N-(2,4-difluorophenyl)-2-chloroethylamine. This intermediate is then reacted with piperidine to produce N-(2,4-difluorophenyl)-N'-[2-(1-piperidinyl)ethyl]urea, or DFP-10825. The synthesis of DFP-10825 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
DFP-10825 has been extensively studied for its potential therapeutic applications. It has been shown to selectively inhibit the activity of a specific protein, which is involved in the progression of various diseases, including cancer and inflammatory disorders. DFP-10825 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, DFP-10825 has been shown to reduce inflammation in animal models of inflammatory disorders, suggesting its potential use in the treatment of these diseases.
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O/c15-11-4-5-13(12(16)10-11)18-14(20)17-6-9-19-7-2-1-3-8-19/h4-5,10H,1-3,6-9H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJJPGQKIFVTEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198785 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(diethylamino)benzylidene]-2-(2,6-dimethyl-4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5319439.png)
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5319448.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride](/img/structure/B5319456.png)

![1'-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5319483.png)

![N-(3-methylphenyl)-2-(2-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5319491.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-methyl-1,4-diazepane](/img/structure/B5319500.png)
![N~3~-methyl-N~3~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)-beta-alaninamide](/img/structure/B5319505.png)
![2-furylmethyl 2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5319511.png)
![6-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5319527.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-3-furanylmethyl)methanamine](/img/structure/B5319537.png)
